sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium taurodeoxycholate hydrate is a bile acid derivative that is synthesized from cholesterol in the liver. It is an amphiphilic surfactant molecule, meaning it has both hydrophilic and hydrophobic properties. This compound is commonly used in scientific research due to its ability to solubilize membrane proteins and its involvement in various biological pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium taurodeoxycholate hydrate is synthesized by conjugating deoxycholic acid with taurine. The process involves the activation of deoxycholic acid followed by its reaction with taurine in the presence of a coupling agent. The product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the production of sodium taurodeoxycholate hydrate involves the extraction of deoxycholic acid from bile, followed by its chemical conjugation with taurine. The reaction is typically carried out in aqueous solution, and the product is isolated through crystallization and drying .
Chemical Reactions Analysis
Types of Reactions: Sodium taurodeoxycholate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different bile acid derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various bile acid derivatives and modified surfactant molecules .
Scientific Research Applications
Sodium taurodeoxycholate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the solubilization of hydrophobic compounds and in the study of micellar systems.
Biology: It is employed in the isolation and study of membrane proteins, as well as in cell culture to promote cell growth and differentiation.
Medicine: It is investigated for its potential therapeutic effects in liver diseases and its role in drug delivery systems.
Industry: It is used in the formulation of pharmaceuticals and cosmetics due to its surfactant properties
Mechanism of Action
Sodium taurodeoxycholate hydrate exerts its effects through several mechanisms:
Surfactant Action: It reduces surface tension, allowing for the solubilization of hydrophobic molecules.
Activation of Pathways: It activates the TGR5 and S1PR2 pathways, which are involved in various cellular processes such as inflammation and metabolism.
Molecular Targets: It interacts with membrane proteins, facilitating their isolation and study.
Comparison with Similar Compounds
- Sodium taurohyodeoxycholate hydrate
- Taurodeoxycholic acid sodium salt hydrate
- Taurohyodeoxycholic acid sodium salt hydrate
Comparison: Sodium taurodeoxycholate hydrate is unique due to its specific activation of the TGR5 and S1PR2 pathways, which are not as prominently activated by similar compounds. Additionally, its amphiphilic nature makes it particularly effective in solubilizing membrane proteins compared to other bile acid derivatives .
Properties
Molecular Formula |
C26H46NNaO7S |
---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate |
InChI |
InChI=1S/C26H45NO6S.Na.H2O/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/p-1 |
InChI Key |
OLPIZAYYAVQETM-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.